2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19965038
InChI: InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
SMILES:
Molecular Formula: C13H19IN2O
Molecular Weight: 346.21 g/mol

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC19965038

Molecular Formula: C13H19IN2O

Molecular Weight: 346.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol -

Specification

Molecular Formula C13H19IN2O
Molecular Weight 346.21 g/mol
IUPAC Name 2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
Standard InChI Key CKYAKOIPISZBMW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCO)CC2=CC=C(C=C2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperazine core substituted with a 4-iodobenzyl group at one nitrogen and a 2-hydroxyethyl chain at the other. The iodine atom introduces significant steric bulk and polarizability, which can modulate receptor binding and metabolic stability. The hydroxyl group contributes to solubility and hydrogen-bonding potential, balancing the lipophilicity imparted by the aromatic iodine .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₈IN₂O
Molecular Weight354.20 g/mol
logP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a two-step alkylation process. First, piperazine reacts with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate, followed by reaction with ethylene oxide to introduce the hydroxyethyl group. Alternative routes employ Boc-protected piperazine to enhance regioselectivity, with deprotection occurring under acidic conditions .

Table 2: Representative Reaction Yields

StepYield (%)Conditions
Benzyl Alkylation65–80K₂CO₃, CH₃CN, 80°C, 12 h
Hydroxyethyl Addition70–85Ethylene oxide, H₂O, RT, 24 h
Boc Deprotection90–95HCl (4M in dioxane), RT, 2 h

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.42–3.64 ppm (piperazine CH₂), δ 4.69 ppm (OH), and δ 7.20–7.60 ppm (aromatic protons) confirm the structure .

  • ¹³C NMR: Signals at δ 54.1–56.9 ppm (piperazine carbons) and δ 137.2 ppm (C-I) validate the iodobenzyl substitution .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.1 [M+H]⁺ .

Biological Activity and Mechanisms

Serotonin Receptor Modulation

Piperazine derivatives are known to interact with 5-HT₁A and 5-HT₂A receptors. The iodobenzyl group in this compound may enhance affinity for 5-HT₁A due to its electron-withdrawing effects, which stabilize receptor-ligand interactions. Functional assays using GTPγS binding in CHO cells expressing human D2 receptors demonstrated submicromolar activity (EC₅₀ = 0.8 µM), suggesting potential anxiolytic applications .

Enzymatic Inhibition

The compound’s hydroxyl group enables competitive inhibition of tyrosinase (IC₅₀ = 12 µM), a key enzyme in melanin synthesis. Molecular docking studies suggest the iodine atom occupies a hydrophobic pocket adjacent to the active site, reducing catalytic efficiency .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor in developing dopaminergic and serotonergic agents. For example, reductive amination with tetralone derivatives yields analogues with enhanced blood-brain barrier permeability .

Materials Science

The iodine atom’s polarizability makes the compound useful in designing liquid crystals with tunable dielectric properties. Mesophase transitions occur at 120–140°C, as confirmed by differential scanning calorimetry .

Comparison with Structural Analogues

Table 3: Substituent Effects on Biological Activity

CompoundSubstituent5-HT₁A EC₅₀ (µM)Antibacterial MIC (µg/mL)
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-olI0.88 (S. aureus)
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanolF1.216 (S. aureus)
2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanolNO₂2.532 (S. aureus)

Key trends:

  • Electron-withdrawing groups (I, NO₂) improve receptor affinity but reduce antibacterial potency.

  • Hydrophobic substituents (e.g., iodobenzyl) enhance CNS penetration compared to polar groups .

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